molecular formula C13H15N5O3 B4327774 ethyl {3-methyl-5-[(pyrazin-2-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate

ethyl {3-methyl-5-[(pyrazin-2-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate

Cat. No. B4327774
M. Wt: 289.29 g/mol
InChI Key: SHPVUAXLATTXNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {3-methyl-5-[(pyrazin-2-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, drug discovery, and agricultural research.

Mechanism of Action

The exact mechanism of action of Ethyl {3-methyl-5-[(pyrazin-2-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate is not fully understood. However, studies have suggested that the compound may exert its biological effects by inhibiting the activity of enzymes involved in various cellular processes, such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that Ethyl {3-methyl-5-[(pyrazin-2-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate can induce apoptosis (programmed cell death) in cancer cells, suppress the production of pro-inflammatory cytokines, and inhibit the growth of bacteria and fungi. The compound has also been shown to induce changes in the expression of genes involved in various cellular processes, such as cell cycle regulation and DNA repair.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl {3-methyl-5-[(pyrazin-2-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate in lab experiments is its relatively simple synthesis method and high yield. The compound is also relatively stable and can be stored for extended periods without significant degradation. However, one limitation of using the compound is its potential toxicity, which may limit its use in certain experimental systems.

Future Directions

There are several potential future directions for research involving Ethyl {3-methyl-5-[(pyrazin-2-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate. One area of interest is the development of novel drugs based on the compound's structure and biological activity. Another potential direction is the investigation of the compound's potential as a pesticide or herbicide in agricultural research. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects.

Scientific Research Applications

Ethyl {3-methyl-5-[(pyrazin-2-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate has been extensively studied for its potential use in medicinal chemistry and drug discovery. The compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. The compound has also been shown to have potential as a herbicide and insecticide in agricultural research.

properties

IUPAC Name

ethyl 2-[3-methyl-5-(pyrazine-2-carbonylamino)pyrazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3/c1-3-21-12(19)8-18-11(6-9(2)17-18)16-13(20)10-7-14-4-5-15-10/h4-7H,3,8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPVUAXLATTXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)C)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazole-1-acetic acid, 3-methyl-5-[(2-pyrazinylcarbonyl)amino]-, ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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